Direct Antifungal Activity Comparison: 2H-1,4-Benzoxazin-3(4H)-one vs. 2H-1,4-Benzothiazin-3(4H)-one in Fluconazole Analogues
In a series of fluconazole analogues, replacement of a triazole ring with 2H-1,4-benzoxazin-3(4H)-one yielded potent anti-Candida activity [1]. In contrast, direct replacement with the sulfur-containing 2H-1,4-benzothiazin-3(4H)-one core resulted in altered activity profiles [1]. Specifically, the benzoxazinone-derived compound 4i demonstrated superior potency against Candida albicans compared to its benzothiazinone counterpart [1].
| Evidence Dimension | Antifungal activity against Candida albicans |
|---|---|
| Target Compound Data | Compound 4i (2H-1,4-benzoxazin-3(4H)-one core) exhibited MIC values of 0.5-2 μg/mL against C. albicans |
| Comparator Or Baseline | Corresponding 2H-1,4-benzothiazin-3(4H)-one core analogue showed higher MIC values, indicating reduced potency |
| Quantified Difference | Up to 4-fold lower MIC for the benzoxazinone derivative |
| Conditions | Broth microdilution assay against C. albicans ATCC 90028 |
Why This Matters
Direct structural replacement with a sulfur analog leads to quantifiable loss of antifungal activity, validating the necessity of the benzoxazinone core for anti-Candida programs.
- [1] Borate HB, et al. Fluconazole analogues containing 2H-1,4-benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties, a novel class of anti-Candida agents. Bioorg Med Chem Lett. 2010;20(2):722-725. View Source
